8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
“8-Bromo-2-butan-2-ylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1548310-03-7 . It has a molecular weight of 253.14 and is recognized as a fused bicyclic 5–6 heterocycle . It is also known by its IUPAC name, 8-bromo-2-(sec-butyl)imidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as “8-Bromo-2-butan-2-ylimidazo[1,2-a]pyridine”, has been achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecule is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a]pyridine rings . An intramolecular C—H N hydrogen bond with an S(5) ring motif is present .Chemical Reactions Analysis
The reaction of this compound proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure and provides the shared intermediate .Physical and Chemical Properties Analysis
The compound is an oil at room temperature . Its InChI Code is 1S/C11H13BrN2/c1-3-8(2)10-7-14-6-4-5-9(12)11(14)13-10/h4-8H,3H2,1-2H3 .Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activity
One study focused on the synthesis and structure elucidation of new 6-bromo-imidazo[4,5-b]pyridine derivatives, aiming to explore their potential as tyrosyl-tRNA synthetase inhibitors. Theoretical calculations and molecular docking studies were conducted, revealing significant binding affinities and suggesting potential antimicrobial applications (Jabri et al., 2023).
Corrosion Inhibition
Another research direction is the evaluation of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. This study combined chemical, electrochemical, quantum, and surface analysis techniques to demonstrate high inhibition performance, showcasing the application of these compounds in protecting industrial materials (Saady et al., 2021).
Solid-Phase Synthesis
The solid-phase synthesis of imidazo[1,2-a]pyridines and related compounds offers a streamlined approach to constructing these heterocycles, critical for drug discovery and development processes. This methodology facilitates the rapid assembly of diverse molecular libraries, underlining the importance of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry (Kazzouli et al., 2003).
Catalytic Applications
Further research highlights the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating the utility of these compounds in catalysis and organic synthesis. This process exemplifies the functional group tolerance and mild conditions favorable for synthesizing biologically active molecules (Zhou et al., 2016).
Therapeutic Agents
Imidazo[1,2-a]pyridine derivatives are also noted for their broad range of applications in medicinal chemistry, including as anticancer, antimicrobial, and antiviral agents. The scaffold's presence in various marketed preparations underscores its significance in drug design and pharmacology (Deep et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-bromo-2-butan-2-ylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-3-8(2)10-7-14-6-4-5-9(12)11(14)13-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAQFIAZHFUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CN2C=CC=C(C2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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